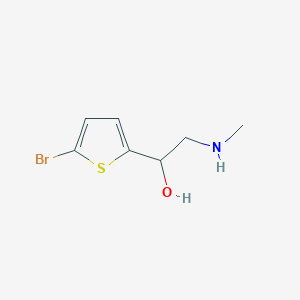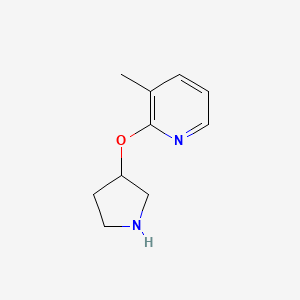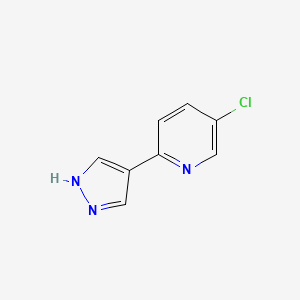
4-(Trifluoromethyl)benzyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)benzyl sulfamate: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl sulfamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzyl sulfamate typically involves the reaction of 4-(Trifluoromethyl)benzylamine with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)benzyl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfamate group to other functional groups, such as amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Trifluoromethyl)benzyl sulfamate is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts desirable properties to the resulting compounds, making it valuable in the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique chemical structure can be exploited to develop pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Trifluoromethyl)benzyl sulfamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target molecules, leading to increased potency and selectivity. The sulfamate group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzylamine: This compound is similar in structure but lacks the sulfamate group. It is used in organic synthesis and has applications in medicinal chemistry.
4-(Trifluoromethyl)phenylmethanamine: Another related compound, differing by the presence of a methanamine group instead of sulfamate.
Uniqueness: 4-(Trifluoromethyl)benzyl sulfamate is unique due to the combination of the trifluoromethyl and sulfamate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C8H8F3NO3S |
|---|---|
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)phenyl]methyl sulfamate |
InChI |
InChI=1S/C8H8F3NO3S/c9-8(10,11)7-3-1-6(2-4-7)5-15-16(12,13)14/h1-4H,5H2,(H2,12,13,14) |
Clave InChI |
PAOUVGNLURELSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COS(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)






![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)

![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)

